molecular formula C13H6F5NO2 B12543140 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide CAS No. 144808-04-8

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide

Cat. No.: B12543140
CAS No.: 144808-04-8
M. Wt: 303.18 g/mol
InChI Key: QBNCTKFQLOCHSP-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a hydroxyl group and a phenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with N-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding oxo compounds, while reduction can lead to the formation of amines.

    Condensation Reactions: The amide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include oxo compounds such as ketones or aldehydes.

    Reduction: Products include amines and related reduced compounds.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, while the phenyl group contributes to hydrophobic interactions. These interactions collectively influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluoroaniline
  • 2,3,4,5,6-Pentafluorostyrene

Comparison

Compared to these similar compounds, 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide is unique due to the presence of both a hydroxyl group and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential applications in various fields. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

144808-04-8

Molecular Formula

C13H6F5NO2

Molecular Weight

303.18 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H6F5NO2/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19(21)6-4-2-1-3-5-6/h1-5,21H

InChI Key

QBNCTKFQLOCHSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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